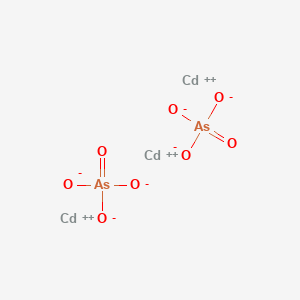

Cadmium arsenate

描述

BenchChem offers high-quality Cadmium arsenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium arsenate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

25160-35-4 |

|---|---|

分子式 |

As2Cd3O8 |

分子量 |

615.1 g/mol |

IUPAC 名称 |

cadmium(2+);diarsorate |

InChI |

InChI=1S/2AsH3O4.3Cd/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 |

InChI 键 |

XDYMOMWDVWJACM-UHFFFAOYSA-H |

SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] |

规范 SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] |

产品来源 |

United States |

The Crystal Structure of Cadmium Arsenide (Cd3As2): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Cadmium arsenide (Cd3As2) is a Dirac semimetal renowned for its exceptionally high electron mobility and unique topological quantum properties. A thorough understanding of its crystal structure is fundamental to harnessing its potential in next-generation electronic and spintronic devices. This guide provides an in-depth analysis of the crystallographic structures of Cd3As2, detailing its various phases, the experimental protocols for their determination, and the logical relationship between its temperature-dependent polymorphs.

Polymorphism and Phase Transitions

Cadmium arsenide is known to exist in several temperature-dependent polymorphs. The primary phases are designated as α, α', α'', and β. The low-temperature, ambient-pressure phase is α-Cd3As2, which is the most studied and is stable at room temperature. As the temperature increases, Cd3As2 undergoes a series of phase transitions.

A key finding in recent years has been the correction of the space group for the stable α-phase. While earlier studies suggested a non-centrosymmetric structure, detailed single-crystal X-ray diffraction has definitively established its structure as centrosymmetric.[1] This is a critical distinction, as the presence of inversion symmetry has significant implications for the material's electronic band structure, confirming it as a three-dimensional analogue to graphene where spin-splitting at the Dirac point is forbidden.[1]

The sequence of phase transitions with increasing temperature is generally understood as follows:

-

α ↔ α' : Occurs at approximately 500 K.

-

α' ↔ α'' : A first-order phase transition with significant hysteresis, occurring around 742 K.

-

α'' ↔ β : Takes place at 868 K. Another polymorphic transition, α → β, has also been reported at 593 °C (866 K).

The following diagram illustrates the thermal progression of these principal phases.

Crystallographic Data

The crystallographic parameters for the two most well-characterized phases, the low-temperature α-phase and the intermediate-temperature α''-phase, are summarized below. The α-phase possesses a complex body-centered tetragonal structure, which can be described as a distorted superstructure of the antifluorite (M₂X) type.

Table 1: Crystal Structure Data for Cd3As2 Phases

| Parameter | α-Cd3As2 (Low Temperature) | α''-Cd3As2 (Intermediate Temperature) |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/acd (No. 142) | P4₂/nmc (No. 137) |

| Lattice Constants | a = 12.633(3) Åc = 25.427(7) Åα = β = γ = 90° | a = 9.06 Åc = 12.73 Åα = β = γ = 90° |

| Unit Cell Volume | 4058.0(2) ų | 1044.83 ų |

| Reference | Ali et al. (2014) | Materials Project (mp-1372) |

Table 2: Atomic Positions for α-Cd3As2 (Space Group I4₁/acd)

Data from the structural refinement by Ali et al. (2014) at 100 K.

| Atom | Wyckoff Site | x | y | z |

| Cd1 | 32g | 0.2435(1) | 0.0069(1) | 0.0683(1) |

| Cd2 | 32g | 0.2458(1) | 0.2598(1) | 0.0003(1) |

| Cd3 | 32g | 0.0000(1) | 0.2571(1) | 0.1180(1) |

| As1 | 32g | 0.1207(1) | 0.1284(1) | 0.0601(1) |

| As2 | 32g | 0.1232(1) | 0.3813(1) | 0.0664(1) |

| As3 | 8a | 0.0000 | 0.2500 | 0.3750 |

Table 3: Atomic Positions for α''-Cd3As2 (Space Group P4₂/nmc)

| Atom | Wyckoff Site | x | y | z |

| Cd1 | 8g | 0.5000 | 0.7430 | 0.1470 |

| Cd2 | 8f | 0.2433 | 0.2433 | 0.0000 |

| Cd3 | 8e | 0.2500 | 0.2500 | 0.2500 |

| As1 | 8f | 0.2567 | 0.2567 | 0.0000 |

| As2 | 4d | 0.0000 | 0.5000 | 0.2597 |

| As3 | 4c | 0.5000 | 0.5000 | 0.2570 |

Experimental Protocols

The definitive determination of the Cd3As2 crystal structure relies on precise experimental techniques for both crystal synthesis and structural analysis.

Crystal Growth Methodologies

High-quality single crystals are essential for accurate structural determination. Two common methods for growing Cd3As2 crystals are the Modified Bridgman Method and Self-Selecting Vapor Growth.

-

Modified Bridgman Method: This technique involves melting a stoichiometric mixture of high-purity cadmium and arsenic in a sealed ampoule. The ampoule is then slowly cooled in a temperature gradient (e.g., 1.5 °C/cm). The process typically involves heating the elements above 900 °C to ensure complete reaction and homogenization, followed by a controlled cooling sequence over several hours or days to promote the growth of large single-crystal blocks.

-

Self-Selecting Vapor Growth (SSVG): In this method, polycrystalline Cd3As2 is placed in an evacuated and sealed quartz tube, which is then subjected to a temperature gradient in a furnace. The material sublimes at the hotter end and crystallizes at the cooler end. By carefully controlling the temperatures of the hot and cold zones (e.g., 520-600 °C and 450-500 °C, respectively), large, high-quality platelike single crystals can be grown. This method allows for control over the stoichiometry by introducing excess Cd or As, which can influence carrier mobility.

The general workflow for single-crystal synthesis is outlined below.

Structural Determination by Single-Crystal X-ray Diffraction

The crystallographic data for the now-accepted centrosymmetric α-phase of Cd3As2 was determined using single-crystal X-ray diffraction (SXRD).

-

Data Collection: A small single crystal (e.g., 0.04 x 0.04 x 0.4 mm) was mounted on a diffractometer, such as a Bruker APEX II. The crystal was cooled to a low temperature (100 K) to reduce thermal vibrations of the atoms, allowing for more precise position determination. A monochromatic X-ray beam, typically from a Molybdenum source (Mo Kα, λ = 0.71073 Å), was used.

-

Data Integration and Refinement: The diffraction data were collected over a wide range of angles. The resulting diffraction pattern's systematic absences of reflections were used to identify the correct space group (I4₁/acd). Software such as Bruker APEX2 was used for unit cell refinement and data integration. The final atomic positions and thermal parameters were determined through a Rietveld refinement process, which iteratively fits a theoretical diffraction pattern based on a structural model to the experimental data until the difference is minimized.

References

Electronic band structure of Cadmium arsenide

An In-depth Technical Guide to the Electronic Band Structure of Cadmium Arsenide (Cd₃As₂)

Abstract

Cadmium Arsenide (Cd₃As₂) is a high-mobility inorganic semimetal that has garnered significant attention as a premier example of a three-dimensional (3D) topological Dirac semimetal.[1][2] This material is often considered a 3D analogue to graphene, featuring unique electronic properties stemming from a non-trivial band topology.[3][4] Key characteristics include an inverted band structure, linearly dispersing 3D Dirac cones protected by crystal symmetry, and exceptionally high electron mobility.[5][6][7] This guide provides a comprehensive technical overview of the electronic band structure of Cd₃As₂, detailing its theoretical underpinnings, the experimental methodologies used for its characterization, and a summary of its key quantitative parameters. The content is aimed at researchers and scientists in condensed matter physics and materials science.

Introduction

First identified as a high-mobility semiconductor, Cadmium Arsenide (Cd₃As₂) has been rediscovered as a symmetry-protected topological semimetal.[1] Unlike two-dimensional Dirac systems like graphene, the Dirac points in Cd₃As₂ exist in a 3D momentum space, where the conduction and valence bands touch at discrete points.[2][8] These crossings are robust and protected by the crystal's symmetry, leading to the emergence of massless Dirac fermions as the low-energy quasiparticle excitations.[7] The material's inverted band structure is the fundamental origin of its non-trivial topology.[5][9] This, combined with properties like ultrahigh electron mobility and topological surface states, makes Cd₃As₂ a compelling platform for investigating quantum transport phenomena and for potential applications in novel topological electronic devices.[10][11]

Crystal and Theoretical Electronic Structure

Crystal Structure

At low temperatures, Cd₃As₂ crystallizes in a body-centered tetragonal structure.[5][7] Extensive single-crystal X-ray diffraction studies have established that it is centrosymmetric, belonging to the I4₁/acd space group.[3][12] This finding is crucial as the presence of inversion symmetry dictates that all electronic bands are at least two-fold degenerate, forbidding any spin-splitting of the bands at the Dirac point.[3] This constraint solidifies Cd₃As₂'s status as a non-spin-polarized 3D Dirac semimetal, analogous to graphene.[3][12] The crystal structure can be viewed as a distorted superstructure of the antifluorite type.[3]

The Inverted Band Structure

The defining characteristic of Cd₃As₂'s electronic structure is its inverted band ordering near the center of the Brillouin zone (the Γ point). In conventional semiconductors, an s-like atomic orbital band typically forms the conduction band, lying energetically above the p-like valence bands. In Cd₃As₂, however, strong spin-orbit coupling inverts this order, causing the s-like band to shift below the p-like bands.[9] This inversion is the prerequisite for the formation of the Dirac semimetal state. The electronic structure is well-described by a modified Kane model, which accounts for the interactions between the s-like and p-like bands.[9][13]

References

- 1. [1305.6780] Three Dimensional Dirac Semimetal and Quantum Transports in Cd3As2 [arxiv.org]

- 2. A stable three-dimensional topological Dirac semimetal Cd3As2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Cadmium arsenide - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. arxiv.org [arxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

The Enduring Enigma of Cadmium: A Technical Guide to its Discovery, History, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium, a heavy metal with a rich and complex history, has intrigued and concerned scientists for over two centuries. From its serendipitous discovery in the early 19th century to its diverse industrial applications and profound biological effects, cadmium and its compounds continue to be a subject of intensive research. This technical guide provides an in-depth exploration of the discovery and history of cadmium compounds, details key experimental protocols for their synthesis and characterization, presents quantitative data on their properties and toxicity, and elucidates the critical signaling pathways disrupted by this enigmatic element. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of heavy metal toxicology and its implications for human health.

Discovery and Historical Milestones

The discovery of cadmium is credited to the German chemist Friedrich Stromeyer in 1817.[1][2][3][4][5] While inspecting pharmacies, Stromeyer noticed that some samples of zinc carbonate (calamine) exhibited a yellow color upon heating, whereas pure zinc carbonate remained white.[4][6] Intrigued by this anomaly, he pursued the investigation and successfully isolated a new metallic element, which he named "cadmium" from the Latin word "cadmia" and the Greek "kadmeia," ancient names for calamine.[1][3] Concurrently, Karl Samuel Leberecht Hermann and J.C.H. Roloff are also credited with the independent discovery of cadmium in zinc oxide during the same year, sparking a historical debate that continues to this day.[1][5][7][8][9]

Initially, the applications of cadmium were limited. By the 1840s, cadmium compounds, particularly cadmium sulfide, began to be used as vibrant and durable yellow to deep orange pigments in paints.[1] The Industrial Revolution saw an expansion of cadmium's use, notably in electroplating to provide corrosion resistance to steel and in the production of nickel-cadmium (Ni-Cd) rechargeable batteries.[1][3][10] In the mid-20th century, cadmium compounds also found use as stabilizers in plastics like PVC.[3][4][11]

Physicochemical Properties of Common Cadmium Compounds

A clear understanding of the physicochemical properties of cadmium compounds is essential for any researcher working with these materials. The following table summarizes key quantitative data for several common cadmium compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Cadmium | Cd | 112.41 | 321.07[14][15][16][17][18] | 767[14][15][16][17][18] | Insoluble[3][19] |

| Cadmium Acetate | C₄H₆CdO₄ | 230.49 | 256 | Decomposes | Soluble[20][21] |

| Cadmium Bromide | CdBr₂ | 272.22 | 566 | 963 | Soluble[21] |

| Cadmium Carbonate | CdCO₃ | 174.42 | Decomposes at 500 | - | Insoluble[20][21] |

| Cadmium Chloride | CdCl₂ | 183.32 | 568[21] | 960[21] | Highly Soluble[20][21][22] |

| Cadmium Fluoride | CdF₂ | 150.41 | 1049 | 1758 | Soluble[20][21] |

| Cadmium Hydroxide | Cd(OH)₂ | 146.43 | Decomposes at 300[2] | - | 0.026 g/100 mL[2] |

| Cadmium Nitrate | Cd(NO₃)₂ | 236.42 | 350 | 132 | Soluble[20][21] |

| Cadmium Oxide | CdO | 128.40 | <1,426 | 1559 | Insoluble[20][21] |

| Cadmium Phosphate | Cd₃(PO₄)₂ | 527.18 | 1500 | - | 2.53 x 10⁻³³ (Ksp)[23] |

| Cadmium Selenide | CdSe | 191.37 | 1258 | - | Insoluble |

| Cadmium Sulfate | CdSO₄ | 208.47 | 1000[21] | - | Soluble[10][20][21][24] |

| Cadmium Sulfide | CdS | 144.48 | 1750 (at 100 atm) | Sublimes | 8.0 x 10⁻²⁷ (Ksp)[3][20][21][23] |

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of cadmium compounds are fundamental to their study. This section provides detailed methodologies for the preparation of several key cadmium compounds.

Synthesis of Cadmium Sulfide (CdS) Nanoparticles via Chemical Precipitation

Objective: To synthesize cadmium sulfide nanoparticles with controlled size.

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium sulfide (Na₂S)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of cadmium chloride.

-

Prepare a 0.1 M aqueous solution of sodium sulfide.

-

In a beaker, place a specific volume of the cadmium chloride solution and heat it to the desired temperature (e.g., 20-80 °C) under constant stirring.[11]

-

Slowly add the sodium sulfide solution dropwise to the heated cadmium chloride solution. A yellow precipitate of cadmium sulfide will form immediately.[9][11]

-

Continue stirring the mixture for a predetermined amount of time to allow for particle growth and stabilization.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).[9]

Characterization: The synthesized CdS nanoparticles can be characterized using various techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and crystallite size.[11]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size distribution.[11]

-

UV-Visible Spectroscopy: To determine the optical properties and estimate the band gap energy.[11]

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition.[11]

Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Solvothermal Method

Objective: To synthesize cadmium selenide quantum dots.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Oleic acid

-

1-Octadecene (ODE)

-

Trioctylphosphine (TOP)

Procedure:

-

Selenium Precursor Preparation: In a fume hood, dissolve selenium powder in trioctylphosphine by gentle heating and stirring to form a trioctylphosphine selenide (TOPSe) solution.[12][17]

-

Cadmium Precursor Preparation: In a three-neck flask equipped with a condenser and a thermometer, combine cadmium oxide, oleic acid, and 1-octadecene.[12][17]

-

Heat the mixture to a high temperature (e.g., 225 °C) under an inert atmosphere (e.g., argon) until the CdO completely dissolves and the solution becomes clear, indicating the formation of cadmium oleate.[12][17]

-

Nucleation and Growth: Rapidly inject the TOPSe solution into the hot cadmium precursor solution. The color of the solution will change, indicating the formation of CdSe quantum dots.

-

The size of the quantum dots can be controlled by the reaction time and temperature. Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.[12][17]

-

Quenching and Purification: Cool the reaction mixture to room temperature to stop the growth of the quantum dots.

-

Precipitate the CdSe quantum dots by adding a non-solvent like ethanol or acetone.

-

Centrifuge the mixture to collect the quantum dots.

-

Wash the quantum dots multiple times with a suitable solvent to remove unreacted precursors and byproducts.

-

Disperse the purified quantum dots in a non-polar solvent like toluene or chloroform for storage and characterization.

Characterization:

-

UV-Visible and Photoluminescence Spectroscopy: To determine the size-dependent optical properties (absorption and emission spectra).

-

TEM: To visualize the size, shape, and crystallinity of the quantum dots.

Synthesis of Other Cadmium Compounds

-

Cadmium Hydroxide (Cd(OH)₂): Can be synthesized by treating an aqueous solution of a cadmium salt (e.g., cadmium nitrate) with a base like sodium hydroxide. A white precipitate of Cd(OH)₂ will form.[2]

-

Cadmium Carbonate (CdCO₃): Can be prepared by reacting a soluble cadmium salt with a soluble carbonate salt (e.g., sodium carbonate). A white precipitate of CdCO₃ will be formed.[5] Microbial-induced carbonate precipitation is also a method being explored for cadmium remediation.[25]

-

Cadmium Sulfate (CdSO₄): Can be prepared by reacting cadmium metal, oxide, or carbonate with sulfuric acid.[8][10][24]

-

Cadmium Chloride (CdCl₂): Anhydrous cadmium chloride can be prepared by reacting molten cadmium with chlorine gas at 600 °C or by reacting cadmium metal or oxide with hydrochloric acid.[1][26]

Toxicology and Disruption of Cellular Signaling Pathways

Cadmium is a potent toxicant with no known biological function in humans.[11] Its toxicity stems from its ability to mimic essential divalent cations, particularly zinc (Zn²⁺) and calcium (Ca²⁺), and disrupt a multitude of cellular processes.

Quantitative Toxicity Data

The following table summarizes the available LD₅₀ (lethal dose, 50%) data for some cadmium compounds, providing a quantitative measure of their acute toxicity. It is important to note that toxicity can vary significantly depending on the route of exposure and the specific compound.

| Compound | Organism | Route of Exposure | LD₅₀ |

| Cadmium Oxide | Rat | Oral | 72 mg/kg |

| Cadmium Chloride | Mouse | Oral | 88 mg/kg |

| Cadmium Chloride | Rat | Intraperitoneal | 57 mg/kg |

| Cadmium Sulfate | Rat | Oral | 357 mg/kg |

| Cadmium Sulfide | Rat | Oral | >5000 mg/kg |

Key Signaling Pathways Disrupted by Cadmium

Cadmium exerts its toxic effects by interfering with several critical cellular signaling pathways, leading to oxidative stress, apoptosis (programmed cell death), and carcinogenesis.[1][2][27][28]

One of the primary mechanisms of cadmium toxicity is the induction of oxidative stress.[2][27][29] Although cadmium itself is not redox-active, it can indirectly generate reactive oxygen species (ROS) by displacing redox-active metals like iron and copper from proteins and by inhibiting antioxidant enzymes.[2][30] This increase in ROS activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis.[2][7][8][10][12]

Cadmium can mimic calcium ions (Ca²⁺) and disrupt intracellular calcium homeostasis.[1][24][31][32][33][34] It can enter cells through calcium channels and interfere with calcium-binding proteins and pumps.[1][31][34] This dysregulation of calcium signaling can trigger a cascade of events leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptosis.[4][5][24]

-

NF-κB Pathway: Cadmium can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of the inflammatory response.[1] Chronic activation of this pathway is associated with various pathological conditions.

-

p53 Pathway: Cadmium-induced DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.[1][27] This is a cellular defense mechanism to prevent the proliferation of damaged cells.

Conclusion

The journey of cadmium from its discovery as a curious impurity to its recognition as a significant environmental and health concern underscores the importance of continued research in toxicology and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and biological interactions of cadmium compounds is paramount. The experimental protocols and data presented in this guide offer a foundational resource for further investigation. The elucidation of the complex signaling pathways disrupted by cadmium provides critical insights into its mechanisms of toxicity and opens avenues for the development of potential therapeutic interventions and strategies to mitigate its harmful effects. As we continue to unravel the intricate dance between cadmium and biological systems, this knowledge will be instrumental in safeguarding human health and the environment.

References

- 1. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Toxicity and Related Data on Selected Cadmium Compounds - Toxicologic Assessment of the Army's Zinc Cadmium Sulfide Dispersion Tests - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cadmium-induced apoptosis through reactive oxygen species-mediated mitochondrial oxidative stress and the JNK signaling pathway in TM3 cells, a model of mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of cadmium on MAPK signalling pathways and HSP70 expression in a human trophoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Heavy Metal Stress. Activation of Distinct Mitogen-Activated Protein Kinase Pathways by Copper and Cadmium1 - ProQuest [proquest.com]

- 10. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cadmium and cellular signaling cascades: to be or not to be? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. WebElements Periodic Table » Cadmium » thermochemistry and thermodynamics [webelements.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Technical data for the element Cadmium in the Periodic Table [periodictable.com]

- 18. Cadmium (Cd) - Atomic Number 48 [breakingatom.com]

- 19. Cadmium - Wikipedia [en.wikipedia.org]

- 20. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 21. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 24. Cadmium-induced autophagy and apoptosis are mediated by a calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Cadmium oxide Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Cadmium-Induced Oxidative Stress: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. karger.com [karger.com]

- 32. Calcium Signaling Is Involved in Cadmium-Induced Neuronal Apoptosis via Induction of Reactive Oxygen Species and Activation of MAPK/mTOR Network | PLOS One [journals.plos.org]

- 33. Cadmium inhibits calcium activity in hippocampal CA1 neurons of freely moving mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Unveiling the Potential of Cd3As2: A Technical Guide to its Thermal and Electronic Properties for Researchers and Drug Development Professionals

An in-depth exploration of the unique thermal and electronic characteristics of the Dirac semimetal Cadmium Arsenide (Cd3As2), this guide provides a comprehensive overview for researchers, scientists, and professionals in drug development. Highlighting its exceptional carrier mobility and unusual thermal conductivity, this document delves into the data, experimental protocols, and fundamental relationships that define this promising material.

Cadmium Arsenide (Cd3As2) has emerged as a material of significant scientific interest due to its classification as a three-dimensional topological Dirac semimetal. This unique electronic structure, analogous to a 3D version of graphene, gives rise to extraordinary physical properties, including ultra-high carrier mobility and unexpectedly low thermal conductivity.[1] These characteristics position Cd3As2 as a promising candidate for a range of applications, from next-generation electronics to thermoelectric devices. This technical guide consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of the logical workflows involved in its study.

Core Properties: A Quantitative Overview

The thermal and electronic transport properties of Cd3As2 are central to its potential applications. The following tables summarize key quantitative data gathered from various experimental studies, providing a comparative snapshot of its performance across different conditions.

| Temperature (K) | Electrical Resistivity (μΩ·cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/Vs) | Reference |

| 300 | ~200 - 400 | ~1 x 10¹⁸ - 2 x 10¹⁸ | ~10,000 - 20,000 | [2][3][4] |

| 5 | ~1 - 10 | ~1 x 10¹⁸ | up to 9 x 10⁶ | [5][6] |

| Room Temp | Varies with thickness | - | ~7,200 (THz mobility) | [7] |

| Low Temp | - | Low density | 56,884 (nanowire) | [8] |

Table 1: Electronic Properties of Cd3As2. This table highlights the exceptional electronic transport characteristics of Cd3As2, particularly its remarkably high carrier mobility at cryogenic temperatures.

| Temperature (K) | Thermal Conductivity (W/m·K) | Seebeck Coefficient (μV/K) | Power Factor (mW/m·K²) | Figure of Merit (ZT) | Reference |

| 300 | ~1.0 - 4.17 | -70 to -80 | ~1.58 | ~0.15 | [3][4][9] |

| 350 | - | - | - | up to 1.1 (in 7T magnetic field) | [10] |

| 500 | - | Varies with doping | - | ~0.5 (p-type, theoretical) | [9] |

| 700 | - | Varies with doping | - | ~0.5 (n-type, theoretical) | [9] |

| 5 | ~17 | ~500 (25 nm film) | >30 (25 nm film) | - | [11][12] |

Table 2: Thermoelectric Properties of Cd3As2. This table summarizes the key thermoelectric parameters of Cd3As2. Notably, its thermal conductivity is significantly lower than that of conventional metals with similar electrical conductivity.[3] The thermoelectric figure of merit (ZT) can be enhanced through doping and the application of a magnetic field.

Experimental Protocols: Methodologies for Characterization

Accurate and reproducible characterization of Cd3As2 is crucial for both fundamental understanding and technological advancement. This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of High-Quality Single Crystals

The intrinsic properties of Cd3As2 are best studied in high-quality single crystals. A common method for crystal growth is the self-selecting vapor transport method.[13]

Protocol:

-

Precursor Preparation: High-purity cadmium (Cd) and arsenic (As) powders are thoroughly mixed in a stoichiometric or slightly Cd-rich ratio.

-

Encapsulation: The mixture is sealed in an evacuated quartz ampoule.

-

Furnace Growth: The ampoule is placed in a two-zone horizontal tube furnace.

-

Temperature Gradient: The source zone is heated to a high temperature (e.g., 600-700°C) to vaporize the precursors, while the growth zone is maintained at a slightly lower temperature (e.g., 450-550°C).

-

Crystal Formation: Over a period of several days to weeks, Cd3As2 single crystals nucleate and grow in the cooler zone.

-

Cooling: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystals.

Measurement of Electrical Resistivity: The Four-Probe Method

The four-probe method is a standard technique for accurately measuring the electrical resistivity of semiconductor materials, as it eliminates the influence of contact resistance.[14][15][16]

Protocol:

-

Sample Preparation: A thin, uniform sample of Cd3As2 is prepared, often in a bar or rectangular shape. For thin films, the substrate is considered.

-

Probe Configuration: Four equally spaced, collinear probes are brought into contact with the sample surface.

-

Current Application: A constant DC current (I) is passed through the two outer probes.

-

Voltage Measurement: The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

-

Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * k where 'k' is a geometric correction factor that depends on the probe spacing and the sample dimensions. For a semi-infinite sample, k = 2πs, where 's' is the probe spacing.

Determination of Carrier Mobility and Concentration: The Hall Effect Measurement

The Hall effect provides a direct method to determine the carrier type (n-type or p-type), concentration, and mobility in a material.[17][18]

Protocol:

-

Sample Preparation: A thin, rectangular sample with four electrical contacts at its corners (van der Pauw geometry) or a Hall bar geometry is prepared.

-

Experimental Setup: The sample is placed in a uniform magnetic field (B) oriented perpendicular to the sample surface.

-

Current and Voltage Measurement: A constant current (I) is passed through two opposite contacts. The Hall voltage (VH) is measured across the other two contacts, perpendicular to the current flow.

-

Hall Coefficient Calculation: The Hall coefficient (RH) is calculated as: RH = (VH * t) / (I * B) where 't' is the sample thickness.

-

Carrier Concentration Calculation: The carrier concentration (n for electrons, p for holes) is determined from the Hall coefficient: n (or p) = 1 / (e * |RH|) where 'e' is the elementary charge. The sign of the Hall voltage indicates the carrier type (negative for electrons, positive for holes).

-

Carrier Mobility Calculation: The Hall mobility (μH) is calculated using the measured resistivity (ρ) and the Hall coefficient: μH = |RH| / ρ

Measurement of Seebeck Coefficient: Steady-State Differential Method

The Seebeck coefficient, a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference, is a key parameter for thermoelectric materials. The steady-state differential method is a common and reliable technique for its measurement.[19][20][21][22]

Protocol:

-

Sample Mounting: The bar-shaped sample is mounted between two heaters (or a heater and a heat sink).

-

Thermocouple Placement: Two thermocouples are attached to the sample at a known distance apart to measure the temperature at two points (T1 and T2). The same thermocouple wires are used to measure the voltage difference (ΔV) generated across the sample.

-

Temperature Gradient Establishment: One heater is used to create a small, stable temperature gradient (ΔT = T2 - T1) across the sample.

-

Data Acquisition: The temperature difference (ΔT) and the corresponding thermoelectric voltage (ΔV) are measured simultaneously once the system reaches thermal equilibrium.

-

Seebeck Coefficient Calculation: The Seebeck coefficient (S) is calculated from the slope of the ΔV versus ΔT plot: S = - ΔV / ΔT The negative sign is a convention. Measurements are typically repeated for several small temperature gradients to ensure linearity and accuracy.

Measurement of Thermal Conductivity: Steady-State Comparative or Absolute Method

The thermal conductivity measures a material's ability to conduct heat. Steady-state methods are widely used for accurate determination.[23][24][25][26][27]

Protocol (Absolute, Guarded Hot-Plate Method):

-

Sample Setup: A thin, flat sample of known thickness (d) and area (A) is placed between a main heater and a cold plate (heat sink). A guard heater surrounds the main heater to minimize radial heat losses.

-

Power Input: A known amount of electrical power (Q) is supplied to the main heater, which generates a heat flow through the sample.

-

Temperature Measurement: The temperatures of the hot surface (T_hot) and the cold surface (T_cold) of the sample are measured using thermocouples once a steady-state condition is reached.

-

Thermal Conductivity Calculation: The thermal conductivity (κ) is calculated using Fourier's law of heat conduction: κ = (Q * d) / (A * (T_hot - T_cold))

Visualizing the Workflow: Characterization of Thermoelectric Properties

The following diagram illustrates the logical workflow for the comprehensive characterization of the thermoelectric properties of a material like Cd3As2.

Caption: Logical workflow for the characterization of thermoelectric materials.

This in-depth technical guide provides a foundational resource for researchers and professionals interested in the thermal and electronic properties of the Dirac semimetal Cd3As2. The presented data, detailed experimental protocols, and logical workflow diagram offer a comprehensive toolkit for understanding and further exploring the potential of this remarkable material.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nationalmaglab.org [nationalmaglab.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Large single crystal growth, transport property, and spectroscopic characterizations of three-dimensional Dirac semimetal Cd3As2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. niser.ac.in [niser.ac.in]

- 15. ossila.com [ossila.com]

- 16. Four Point Probe Measurement Explained [suragus.com]

- 17. uni-ulm.de [uni-ulm.de]

- 18. niser.ac.in [niser.ac.in]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Reliable measurements of the Seebeck coefficient on a commercial system | Journal of Materials Research | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. Protocols for the High Temperature Measurement of the Seebeck Coefficient in Thermoelectric Materials | NIST [nist.gov]

- 23. Thermal conductivity testing methods • AGS System [agssystem.co.uk]

- 24. calnesis.com [calnesis.com]

- 25. ntrs.nasa.gov [ntrs.nasa.gov]

- 26. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 27. qats.com [qats.com]

In-Depth Technical Guide to High-Temperature Phase Transitions of Cadmium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature phase transitions of cadmium arsenate (Cd₃As₂), a material of significant interest due to its unique electronic properties as a Dirac semimetal. A thorough understanding of its structural behavior at elevated temperatures is crucial for its application in various technological fields. This document details the sequential phase transformations, the crystallographic data of the different polymorphs, and the experimental methodologies used to characterize these transitions.

Overview of High-Temperature Polymorphism in Cd₃As₂

Cadmium arsenide is known to exhibit a series of temperature-induced polymorphic phase transitions. Starting from the ambient temperature α-phase, it transforms into several other phases, denoted as α', α'', and β, before reaching its melting point. These transitions involve changes in the crystal lattice and symmetry. The generally accepted sequence of phase transitions at atmospheric pressure is as follows:

α-Cd₃As₂ ↔ α'-Cd₃As₂ ↔ α''-Cd₃As₂ ↔ β-Cd₃As₂

The transition from the α' to the α'' phase is characterized as a regular first-order phase transition with a distinct thermal hysteresis. This transition results in a change in the fourfold axis of the tetragonal cell, often leading to crystal twinning. The width of the hysteresis loop is reportedly independent of the heating rate, although it may narrow after several temperature cycles.[1]

Quantitative Data on Phase Transitions

Table 1: Phase Transition Temperatures of Cd₃As₂

| Transition | Temperature (K) | Temperature (°C) |

| α → α' | ~500 | ~227 |

| α' → α'' | ~742 | ~469 |

| α'' → β | 868 | 595 |

Note: Transition temperatures are approximate and can vary slightly between different studies.

Table 2: Crystallographic Data of Cd₃As₂ Polymorphs

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | c (Å) |

| α | Room Temp | Tetragonal | I4₁/acd | 12.633 | 25.427 |

| α' | > 500 | Tetragonal | P4₂/nbc | 13.018 | 25.789 |

| α'' | > 742 | Tetragonal | P4₂/nmc | 9.06 | 12.73 |

| β | > 868 | Cubic | Pn3m | - | - |

Data for α, α', and α'' phases are based on theoretical calculations from the Materials Project. The β phase is reported to be cubic, but detailed lattice parameters at high temperatures are not consistently available.

Experimental Protocols

The characterization of high-temperature phase transitions in cadmium arsenate relies on several key experimental techniques. The following sections provide an overview of the methodologies for the principal analytical methods.

High-Temperature X-ray Diffraction (XRD)

High-temperature X-ray diffraction is the primary technique for determining the crystal structure of materials at elevated temperatures.

Methodology:

-

Sample Preparation: A finely ground powder of single-phase Cd₃As₂ is prepared to ensure random crystal orientation. For in-situ experiments, the powder is typically placed on a high-temperature resistant sample holder, such as one made of platinum or alumina.

-

Instrumentation: A high-resolution powder diffractometer equipped with a high-temperature chamber is used. The chamber allows for precise temperature control in a controlled atmosphere (e.g., inert gas like argon or nitrogen, or under vacuum) to prevent sample oxidation or decomposition.

-

Data Collection: A monochromatic X-ray source (commonly Cu Kα) is used. The diffraction pattern is recorded over a specific 2θ range at various temperatures. To study the phase transitions, data is collected in a stepwise manner, allowing the sample to equilibrate at each temperature setpoint before measurement. Alternatively, data can be collected continuously while ramping the temperature to observe the transition kinetics.

-

Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement methods. This involves fitting the experimental data to a calculated profile based on a structural model. The refinement process yields precise lattice parameters, atomic positions, and space group information for each phase at a given temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure the heat flow associated with phase transitions, providing thermodynamic data such as transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the Cd₃As₂ sample (typically a few milligrams) is hermetically sealed in a crucible, usually made of aluminum or another inert material compatible with the temperature range. An empty, sealed crucible is used as a reference.

-

Instrumentation: A DSC instrument is used, which consists of two furnaces to heat the sample and reference crucibles simultaneously. The instrument measures the temperature difference between the sample and the reference as a function of the furnace temperature.

-

Measurement: The sample and reference are heated at a constant rate (e.g., 10 K/min) over a temperature range that encompasses the expected phase transitions. An inert purge gas, such as nitrogen or argon, is typically used to maintain a stable atmosphere and prevent oxidative degradation.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic or exothermic peaks in the thermogram indicate first-order phase transitions. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change (ΔH) of the transition, which can be quantified by calibrating the instrument with a standard of known melting enthalpy. Changes in the baseline of the thermogram can indicate second-order phase transitions or changes in heat capacity.

Visualization of Phase Transition Pathway

The sequential nature of the high-temperature phase transitions in Cd₃As₂ can be represented as a logical workflow.

Caption: Sequential phase transitions of Cd₃As₂ with increasing temperature.

This guide provides a foundational understanding of the high-temperature phase transitions in cadmium arsenate, compiling available data and outlining standard experimental procedures. Further research focusing on in-situ high-temperature studies of high-quality bulk single crystals is needed to refine the crystallographic and thermodynamic data for each polymorph.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Cadmium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Cadmium arsenate is an inorganic compound composed of cadmium, arsenic, and oxygen. The most common form is tris(cadmium(2+)) diarsorate, with the chemical formula Cd₃(AsO₄)₂.[1]

Quantitative Data Summary

The available quantitative data for cadmium arsenate and related compounds are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Cadmium Arsenate (Cd₃(AsO₄)₂)

| Property | Value | Source |

| Chemical Formula | Cd₃(AsO₄)₂ | [1] |

| IUPAC Name | tris(cadmium(2+)) diarsorate | [1] |

| Molecular Weight | 615.08 g/mol | [1] |

| Solubility Product Constant (Ksp) | 2.2 x 10⁻³³ | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Crystallographic Data for Various Cadmium Arsenate Compounds

| Compound | Crystal System | Space Group | Lattice Parameters | Source |

| Cd₅(AsO₄)₃Cl | Hexagonal | P6₃/m | a = 9.9709(8) Å, c = 6.4916(4) Å | [2] |

| CdNH₄(HAsO₄)OH | Orthorhombic | Pnma | a = 17.682(4) Å, b = 6.0098(12) Å, c = 5.1917(10) Å | [3] |

| Cd₅H₂(AsO₄)₄·4H₂O | Monoclinic | C2/c | a = 18.382(2) Å, b = 9.7192(13) Å, c = 9.9791(13) Å, β = 96.369(3)° | [3][4] |

Experimental Protocols: Synthesis of Cadmium Arsenate Compounds

Hydrothermal Synthesis of Cadmium Arsenate Apatite (Cd₅(AsO₄)₃Cl)

This protocol describes the synthesis of a disordered cadmium arsenate apatite.[2]

Materials:

-

4 M Arsenic acid (H₃AsO₄)

-

2 M Cadmium nitrate (Cd(NO₃)₂)

-

2 M Ammonium solution (NH₃)

-

Deionized water

-

150 ml PTFE heavy-duty wide-necked bottle

Procedure:

-

In the 150 ml PTFE bottle, combine 2 ml of 4 M arsenic acid, 6.6 ml of 2 M cadmium nitrate, and 12 ml of deionized water.

-

To this solution, add 18 ml of 2 M ammonium solution until a pH of 8 is reached.

-

Initially, a gelatinous suspension will form, which will give way to a fine white powder after several hours.

-

The resulting product is a cadmium arsenate apatite. The crystals can be analyzed by single-crystal X-ray diffraction to confirm the structure.

Hydrothermal Synthesis of CdNH₄(HAsO₄)OH and Cd₅H₂(AsO₄)₄·4H₂O

This method outlines the preparation of two different cadmium arsenate phases as part of a waste immobilization study.[3][4]

General Hydrothermal Procedure:

-

Reactants (a cadmium source and an arsenic source) are combined in an aqueous solution within a sealed reaction vessel (e.g., a PTFE-lined autoclave).

-

The pH of the solution is adjusted, often with the addition of a base like an ammonium solution.

-

The vessel is heated to a specific temperature for a designated period to allow for the crystallization of the desired cadmium arsenate phase.

-

The resulting crystals are then collected, washed, and dried.

-

Characterization is typically performed using single-crystal X-ray diffraction.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a sparingly soluble inorganic compound like cadmium arsenate.

Toxicological Profile and Biological Signaling Pathways

Direct toxicological studies on cadmium arsenate are limited. However, the toxicity of this compound can be inferred from the well-documented effects of its constituent ions: cadmium (Cd²⁺) and arsenate (AsO₄³⁻). Both are known to be highly toxic and carcinogenic.[5][6][7]

General Toxic Effects

-

Cadmium (Cd²⁺): Cadmium is a cumulative toxin with a long biological half-life, primarily affecting the kidneys and liver.[8] It is also associated with bone demineralization and is a known human carcinogen.[8]

-

Arsenate (AsO₄³⁻): Arsenic compounds are potent toxins and carcinogens, impacting numerous organ systems. Arsenate can interfere with cellular respiration by uncoupling oxidative phosphorylation.

Cellular and Molecular Mechanisms of Toxicity

The toxicity of cadmium and arsenic stems from their ability to induce oxidative stress, disrupt cellular signaling, and interfere with DNA repair mechanisms.[7]

-

Oxidative Stress: Both cadmium and arsenite (a reduced form of arsenate) can lead to the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[7] This can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

-

Signaling Pathway Disruption: Cadmium and arsenic have been shown to affect multiple signaling pathways, including:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can be aberrantly activated by both cadmium and arsenic.

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can also be activated by arsenic, contributing to its carcinogenic effects.

-

NF-κB Signaling: Cadmium-induced ROS can activate the NF-κB pathway, which plays a role in inflammation and cancer.

-

Estrogen Signaling: Cadmium chloride and sodium arsenate have been found to activate estrogen signaling pathways, which could contribute to their endocrine-disrupting and carcinogenic properties.

-

Postulated Signaling Pathway for Cadmium Arsenate Toxicity

The following diagram illustrates a plausible signaling pathway for the cellular toxicity induced by cadmium arsenate, based on the known effects of its constituent ions.

Conclusion

This technical guide has synthesized the available information on the basic chemical and physical properties of cadmium arsenate. While there are notable gaps in the literature regarding the specific physical properties of simple cadmium arsenate (Cd₃(AsO₄)₂), this document provides a solid foundation of its chemical identity, the synthesis of related compounds, and a well-grounded overview of its potential toxicological effects. The provided diagrams offer a visual representation of experimental workflows and the complex cellular responses to cadmium and arsenate exposure. For professionals in drug development and research, understanding the profound biological impact of this compound, largely inferred from its constituents, is critical for safety assessments and for exploring potential mechanisms of heavy metal-induced pathology. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activities of pure cadmium arsenate.

References

- 1. Cadmium arsenate is slightly soluble in water, ionizing as follows: Cd3(A.. [askfilo.com]

- 2. Solved Cadmium arsenate, Cd3(AsO4)2 has a Ksp of 2.2×10-33. | Chegg.com [chegg.com]

- 3. chegg.com [chegg.com]

- 4. US2011739A - Process for producing cadmium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cadmium arsenide - Wikipedia [en.wikipedia.org]

- 7. Synthesis and proposed crystal structure of a disordered cadmium arsenate apatite Cd5(AsO4)3Cl(1-2x-y)O(x)[symbol: see text](x)OH(y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 25160-35-4 CAS MSDS (CADMIUM ARSENATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Theoretical studies of Dirac semimetal Cd3As2

An In-Depth Technical Guide to Theoretical Studies of the Dirac Semimetal Cadmium Arsenide (Cd₃As₂)

Introduction

Cadmium arsenide (Cd₃As₂) has emerged as a cornerstone material in the field of topological quantum matter. Initially known as a high-mobility semiconductor, it was later theoretically predicted and experimentally confirmed to be a three-dimensional (3D) topological Dirac semimetal.[1][2][3] This classification stems from its unique electronic band structure, where the conduction and valence bands touch at discrete points in the Brillouin zone, known as Dirac points.[4] Near these points, electrons behave as massless Dirac fermions, analogous to those in graphene but in a 3D system.[3][4] The Dirac points in Cd₃As₂ are protected by the crystal's C₄ rotational symmetry.[1][5] This material is characterized by remarkable properties such as ultra-high carrier mobility, large and non-saturating magnetoresistance, and the presence of topological surface states, making it a rich platform for fundamental physics and potential applications in next-generation electronic and spintronic devices.[1][6]

This technical guide provides a comprehensive overview of the theoretical studies that have been pivotal in understanding the electronic properties, topological nature, and response of Cd₃As₂ to external perturbations.

Theoretical Frameworks for Understanding Cd₃As₂

The theoretical investigation of Cd₃As₂ primarily relies on two powerful computational approaches: first-principles calculations and effective low-energy Hamiltonians like the k·p model.

First-Principles Calculations

First-principles calculations, predominantly based on Density Functional Theory (DFT), are essential for determining the ground-state electronic structure of materials from fundamental principles. For Cd₃As₂, these calculations have been crucial in:

-

Confirming the Crystal Structure: Theoretical studies, in conjunction with experimental X-ray diffraction, have established that the low-temperature phase of Cd₃As₂ is centrosymmetric with the space group I4₁/acd.[4][7] This finding is critical because the presence of inversion symmetry ensures that all bands are spin-degenerate, leading to a four-fold degeneracy at the Dirac point.[4]

-

Revealing the Inverted Band Structure: DFT calculations show that an inversion occurs between the Cadmium s-like and Arsenic p-like bands near the Γ point in the Brillouin zone.[7][8] This band inversion is a key ingredient for the emergence of the Dirac semimetal phase.

-

Identifying Dirac Points: The calculations pinpoint the existence of a pair of symmetry-protected, four-fold degenerate Dirac points along the Γ-Z high-symmetry line in the Brillouin zone.[4][5][7]

-

Predicting Surface States: By modeling slab geometries, first-principles methods can predict the existence and characteristics of topological surface states, specifically the Fermi arcs that connect the projections of the bulk Dirac points on the surface Brillouin zone.[5]

k·p Model Hamiltonian

While DFT provides a detailed picture of the entire band structure, the k·p model offers a simplified yet powerful effective Hamiltonian to describe the electronic behavior in the immediate vicinity of the Dirac points. This approach is instrumental for studying the response of the low-energy quasiparticles to external perturbations that are computationally expensive to model with full DFT. A minimal k·p model for Cd₃As₂ captures the interaction between the s-like and p-like bands and is parameterized by fitting its output to the results of first-principles calculations.[7][9][10] This model has been successfully used to analyze the effects of magnetic fields, strain, and quantum confinement.[8][9][11]

Core Electronic and Topological Properties

Bulk Electronic Structure and Dirac Cones

The defining feature of Cd₃As₂ is its bulk electronic structure, which hosts 3D Dirac cones. Unlike the 2D Dirac cones in graphene, these are linear energy dispersions in all three momentum directions emanating from the Dirac points.[3][12] The centrosymmetric I4₁/acd crystal structure, confirmed by both theory and experiment, dictates that each band is doubly degenerate due to spin.[4] The band inversion leads to a crossing of these bands at the Fermi level, creating the four-fold degenerate Dirac points.[4][7] This is distinct from Weyl semimetals, where the lack of either inversion or time-reversal symmetry splits the Dirac point into pairs of two-fold degenerate Weyl points.[9]

Topological Surface States and Fermi Arcs

A hallmark of a 3D topological semimetal is the existence of topologically protected surface states.[12][13] In Cd₃As₂, these manifest as "Fermi arcs," which are open-ended segments of a Fermi surface that exist on the material's surface.[12] These arcs connect the projections of the bulk Dirac points onto the surface Brillouin zone. Angle-Resolved Photoemission Spectroscopy (ARPES) has provided direct experimental evidence for these theoretically predicted surface states, confirming the non-trivial topology of the bulk electronic structure.[12][13][14] Theoretical models based on tight-binding fits to first-principles calculations have shown that the Fermi arcs in Cd₃As₂ can be very long and straight, which helps to suppress backscattering and contributes to the high mobility of surface carriers.[5]

Theoretical Analysis of External Perturbations

Theoretical models have been crucial in predicting and explaining how the electronic properties of Cd₃As₂ can be tuned by external fields and structural modifications.

Effect of Magnetic Fields

Applying an external magnetic field breaks time-reversal symmetry, which has profound consequences for the topological state of Cd₃As₂.

-

Splitting of Dirac Nodes into Weyl Nodes: Theoretical studies based on first-principles calculations and k·p models predict that a Zeeman field splits each four-fold degenerate Dirac node into four Weyl nodes.[7][9][10] This transforms the Dirac semimetal into a Weyl semimetal, a phase characterized by novel phenomena such as the chiral anomaly and the anomalous Hall effect.[7][9]

-

Landau Quantization and Quantum Oscillations: In a magnetic field, the continuous energy bands coalesce into discrete Landau levels. The quantization of these levels gives rise to oscillations in magnetotransport properties, such as the Shubnikov-de Haas (SdH) effect (oscillations in resistivity). Theoretical analysis of these oscillations reveals a non-trivial π Berry's phase, which is a direct signature of the Dirac nature of the charge carriers.[15][16][17]

Effect of Strain

Applying mechanical strain modifies the crystal lattice parameters, which in turn alters the electronic band structure.

-

Tuning Dirac Node Separation: Theoretical models predict that lattice strain can be used as a knob to control the separation of the Dirac nodes in momentum space.[8] For instance, compressive biaxial strain has been shown to enhance the topological band inversion, leading to a giant enhancement of the node separation.[8] This tunability offers a pathway to engineer the topological properties and associated transport phenomena.

Effect of Quantum Confinement and Doping

-

Thin Films: When Cd₃As₂ is confined to a thin film, its electronic structure undergoes significant changes. Theoretical models show that quantum confinement leads to the formation of 2D subbands.[18][19] Depending on the film thickness, this can drive a series of topological phase transitions, from a 3D Dirac semimetal to a 2D topological (quantum spin Hall) insulator, and eventually to a trivial insulator.[18][19] Applying an in-plane magnetic field to a thin film in the inverted regime can also induce a transition to a 2D Weyl semimetal phase.[9][11]

-

Magnetic Doping: Similar to applying an external magnetic field, doping Cd₃As₂ with magnetic impurities (e.g., Manganese) breaks time-reversal symmetry. Theoretical calculations show that this also splits the Dirac points into pairs of Weyl points, providing an intrinsic route to realize the Weyl semimetal phase.[9]

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on Cd₃As₂.

Table 1: Crystal Structure and Electronic Band Parameters

| Parameter | Theoretical Value | Experimental Value | Reference |

| Lattice Constants (Low T) | |||

| a, b | 12.634 Å | 12.6467 Å | [14] |

| c | 25.428 Å | 25.4428 Å | [14] |

| Space Group | I4₁/acd (centrosymmetric) | I4₁/acd | [4][7] |

| k·p Model Parameters | |||

| A | 0.99 eV·Å | - | [7] |

| vₛ | 2.68 eV·Å | - | [7] |

| vₚ | 0.56 eV·Å | - | [7] |

| G | 10 eV·Å² | - | [7] |

| Dirac Point Location (k_D) | (0, 0, ~0.0481 * 2π/a) | (0, 0, ~0.0293 Å⁻¹) | [15][20] |

Table 2: Quantum Transport Properties from SdH Oscillations

| Parameter | Reported Experimental Value | Method | Reference |

| Oscillation Frequency (F) | 28.27 T | SdH on Nanowire | [15] |

| 58.3 T | SdH on Bulk Crystal | [6] | |

| Fermi Momentum (k_F) | ~0.0293 Å⁻¹ | SdH on Nanowire | [15] |

| Berry's Phase | ~0.58 * 2π (≈ π) | SdH on Bulk Crystal | [16][17] |

| Carrier Mobility (μ) | up to 9 × 10⁶ cm²/Vs (at 5K) | Magnetotransport | [6] |

| 2138 cm²/Vs | SdH on Nanowire | [15] |

Experimental Protocols

The theoretical predictions about Cd₃As₂ have been rigorously tested and confirmed by a variety of sophisticated experimental techniques.

First-Principles Calculation Methodology

-

Protocol: Electronic structure calculations are typically performed using DFT as implemented in software packages like WIEN2k or VASP. The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a commonly employed exchange-correlation functional.[7] A crucial component of the calculation is the inclusion of spin-orbit coupling (SOC), as it is essential for correctly describing the band inversion and the topological nature of the material.[7] The calculations start with the experimentally determined crystal structure, and the electronic band structure, density of states, and orbital characters of the bands are computed.

Angle-Resolved Photoemission Spectroscopy (ARPES)

-

Protocol: ARPES is the most direct method to visualize the electronic band structure of a material. High-quality single crystals of Cd₃As₂ are cleaved in-situ under ultra-high vacuum to expose a clean surface.[13] A beam of monochromatic photons (typically UV or X-ray) is directed at the sample, causing photoemission of electrons. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the energy-momentum dispersion relation, E(k), of the electrons within the solid. This technique has been used to directly observe the 3D Dirac cones and the topological Fermi arc surface states in Cd₃As₂.[13][14]

Magnetotransport Measurements (SdH Oscillations)

-

Protocol: To probe the properties of the Dirac fermions, samples (bulk crystals, thin films, or nanostructures) are placed in a low-temperature cryostat equipped with a high-field magnet.[15][17] Electrical contacts are made to the sample to measure its longitudinal and transverse (Hall) resistance as a function of the applied magnetic field. At low temperatures and high magnetic fields, oscillations (the Shubnikov-de Haas effect) become visible in the resistance. By analyzing the frequency of these oscillations, one can determine the cross-sectional area of the Fermi surface.[15] The temperature dependence of the oscillation amplitude yields the cyclotron effective mass of the charge carriers. A Landau fan diagram (plotting the oscillation peak/valley index versus inverse magnetic field) is used to extract the Berry's phase, with an intercept near ±1/2 signifying the non-trivial phase of Dirac fermions.[16]

Visualizations

Logical Workflow for Theoretical Investigation

Caption: Workflow for the theoretical study of Cd₃As₂.

Dirac Node Splitting under Magnetic Field

Caption: Splitting of a Dirac node into Weyl nodes.

Strain Effect on Dirac Node Separation

Caption: Strain enhances Dirac node separation.

Experimental Verification Workflow

Caption: Workflow for experimental verification.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Three-dimensional Dirac semimetal and quantum transport in Cd3As2 | Semantic Scholar [semanticscholar.org]

- 3. arxiv.org [arxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. physics.rutgers.edu [physics.rutgers.edu]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. [2008.10703] First principles theory of Dirac semimetal Cd$_3$As$_2$ under Zeeman magnetic field [arxiv.org]

- 11. Epitaxial growth and magnetotransport studies of the topological pnictide Cd3As2 [escholarship.org]

- 12. [1405.5702] Evidence of Topological Surface State in Three-Dimensional Dirac Semimetal Cd3As2 [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. [1404.2557] Quantum transport evidence for a three-dimensional Dirac semimetal phase in Cd3As2 [arxiv.org]

- 17. arxiv.org [arxiv.org]

- 18. arxiv.org [arxiv.org]

- 19. Quantum Hall states observed in thin films of Dirac semimetal Cd3As2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cadmium arsenide as a narrow-gap semiconductor

An In-depth Technical Guide to Cadmium Arsenide (Cd₃As₂) as a Narrow-Gap Semiconductor

Introduction

Cadmium arsenide (Cd₃As₂) is a II-V inorganic semimetal that has garnered significant attention in condensed matter physics and materials science.[1][2] Initially studied for its remarkably high electron mobility, recent discoveries have identified it as a three-dimensional (3D) topological Dirac semimetal, often described as a 3D analogue of graphene.[2][3][4] This designation stems from its unique electronic band structure, which features massless Dirac fermions as charge carriers.[5] Cd₃As₂ is a degenerate n-type semiconductor with a narrow or inverted band gap, a low effective mass, and a highly non-parabolic conduction band.[1][6] Its exceptional quantum transport properties, coupled with its environmental stability, make it a promising material for next-generation electronic, optoelectronic, and quantum computing applications.[7][8] This guide provides a comprehensive technical overview of the fundamental properties, synthesis, characterization, and potential applications of Cd₃As₂.

Crystal and Electronic Structure

Crystal Structure

Cadmium arsenide has a complex tetragonal crystal structure. The low-temperature, stable α-phase crystallizes in a centrosymmetric body-centered tetragonal lattice with the space group I4₁/acd.[3][9] This structure is a distorted superstructure of the antifluorite (M₂X) type, characterized by ordered cadmium vacancies.[3][10] In this arrangement, arsenic ions form a cubic close-packed structure, and each arsenic ion is surrounded by six cadmium ions at the corners of a distorted cube, with two vacant sites along the diagonals.[1] The unit cell contains 96 cadmium atoms and 64 arsenic atoms.[8] The discovery of its centrosymmetric nature was a crucial correction to previous reports and has important implications for its electronic properties.[3]

Table 1: Crystallographic Data for α-Cd₃As₂

| Property | Value | Reference |

| Crystal System | Tetragonal | [1][3] |

| Space Group | I4₁/acd (No. 142) | [1][3][9] |

| Lattice Constant, a | 12.633 - 12.651 nm | [1][3] |

| Lattice Constant, c | 25.427 - 25.443 nm | [1][3] |

| Molar Mass | 487.08 g/mol | [1] |

| Density | 3.031 g/cm³ | [1] |

Electronic Band Structure

The most remarkable feature of Cd₃As₂ is its electronic band structure, which classifies it as a 3D Dirac semimetal.[3] Key characteristics include:

-

Inverted Band Structure: Similar to materials like HgTe, Cd₃As₂ features an inverted band structure where the s-like conduction band is located below the p-like valence bands at the Γ point in the Brillouin zone.[10][11]

-

3D Dirac Cones: The combination of band inversion and the material's inherent tetragonal symmetry (which breaks cubic symmetry) leads to the formation of two discrete, symmetry-protected Dirac points along the Γ–Z axis of the Brillouin zone.[3][11][12] At these points, the conduction and valence bands touch, and the energy dispersion is linear in all three momentum directions, forming 3D Dirac cones.[2][13]

-

Massless Dirac Fermions: The charge carriers near the Dirac points behave as massless particles, which is the primary reason for the observed ultrahigh electron mobility.[5][14]

-

Spin-Orbit Coupling (SOC): SOC plays a crucial role in the band inversion.[10] However, due to the presence of inversion symmetry in the centrosymmetric I4₁/acd structure, the bands are spin-degenerate, and there is no spin-splitting at the Dirac point.[3] This results in a 4-fold degenerate Dirac point at the Fermi level.[3]

Caption: Schematic of the inverted band structure in Cd₃As₂ near the Γ point.

Core Material Properties

Cd₃As₂ exhibits a range of exceptional physical properties, many of which are directly linked to its topological electronic structure.

Table 2: Key Physical Properties of Cd₃As₂

| Property | Value | Conditions | Reference |

| Optical Energy Gap (E_g) | < 0 eV (inverted) | - | [1] |

| Optical Gap (Annealed Films) | 0.08 - 0.18 eV | - | [14][15] |

| Melting Point | 716 °C (989 K) | - | [1] |

| Electron Mobility (μ) | up to 9 × 10⁶ cm²/Vs | 5 K | [16][17] |

| ~10,000 cm²/Vs | Room Temperature | [1] | |

| ~32,000 cm²/Vs (nanobelts) | Low Temperature | [18] | |

| ~57,000 cm²/Vs (nanowires) | 1.9 K | [19] | |

| Carrier Concentration | (1–4) × 10¹⁸ electrons/cm³ | Typical, as-grown | [1] |

Synthesis and Fabrication Protocols

The synthesis of high-quality Cd₃As₂, both in bulk and thin-film forms, is critical for exploring its fundamental properties and for device fabrication.

Bulk Crystal Growth

-

Melt-Growth / Bridgman Method: This is a common technique for producing large single crystals.[6][7]

-

Protocol: Stoichiometric amounts of high-purity cadmium (6N) and arsenic (5N-6N) are sealed in an evacuated silica ampoule.[1][20] The ampoule is heated to above the melting point of Cd₃As₂ (e.g., 900 °C) and held for several hours to ensure homogeneity.[20] The ampoule is then slowly cooled through a temperature gradient (e.g., 2 mm/h) to promote crystallization.[20] The entire process can take several weeks to months to yield high-purity crystals.[7]

-

-

Chemical Vapor Deposition (CVD) / Vapor Growth: This method is effective for synthesizing various nanostructures like nanowires, nanobelts, and nanoplates.[2][21][22]

-

Protocol: High-purity Cd₃As₂ powder or elements are used as the source material in a tube furnace.[1][2] The source is heated to a high temperature (e.g., 600-700 °C) while a substrate is placed in a cooler zone. An inert carrier gas (e.g., Argon) transports the vaporized material to the substrate. The morphology of the resulting nanostructures can be controlled by adjusting parameters such as furnace pressure and argon flow rate.[2][21]

-

Caption: Workflow for the synthesis of bulk Cd₃As₂ crystals via the melt-growth method.

Thin Film Deposition

-

Molecular Beam Epitaxy (MBE): MBE allows for the growth of high-quality, single-crystal thin films with precise thickness control, which is essential for studying quantum confinement effects.[23][24][25]

-

Protocol: Films are typically grown in an ultra-high vacuum (UHV) chamber.[24] Elemental sources of cadmium and arsenic are used.[24] The substrate, often a III-V semiconductor like GaAs(111) with a buffer layer (e.g., Zn(1-x)CdxTe), is heated to a specific temperature.[24][26] The growth is monitored in-situ using techniques like reflection high-energy electron diffraction (RHEED).[23]

-

-

RF Magnetron Sputtering: This technique is used to grow polycrystalline or amorphous thin films.[14][15][27]

Experimental Characterization Protocols

A variety of advanced techniques are required to probe the unique structural, electronic, and transport properties of Cd₃As₂.

-

Angle-Resolved Photoemission Spectroscopy (ARPES): This is the most direct method for visualizing the electronic band structure.[28]

-

Methodology: A monochromatic beam of high-energy photons (typically UV or X-ray) is directed onto the sample in a UHV environment.[28][29] The photons eject electrons via the photoelectric effect. An electron spectrometer measures the kinetic energy and emission angle of these photoelectrons.[28] From this data, the electron's initial binding energy and momentum can be calculated, allowing for a direct mapping of the E-k dispersion relation and the visualization of the Dirac cones.[28][30][31]

-

-

Magnetotransport Measurements: These measurements are essential for determining key transport parameters and observing quantum phenomena.

-

Methodology: A sample is patterned into a Hall bar configuration.[23] Electrical resistance and Hall voltage are measured as a function of temperature and applied magnetic field. From these measurements, carrier concentration, mobility (μ = |R_H|/ρ₀), and magnetoresistance can be determined.[23] At low temperatures and high magnetic fields, quantum oscillations in resistance (Shubnikov-de Haas effect) can be observed, providing information about the Fermi surface and the presence of Dirac fermions.[19][23]

-

-

Structural and Morphological Analysis:

-

X-Ray Diffraction (XRD): Used to confirm the crystal structure, phase purity, and orientation of bulk crystals and thin films.[3][25]

-

Atomic Force Microscopy (AFM) and Scanning/Transmission Electron Microscopy (SEM/TEM): These techniques are used to investigate the surface morphology, grain structure, and atomic arrangement of thin films and nanostructures.[14][15][32]

-

Caption: Experimental workflow for the comprehensive characterization of a Cd₃As₂ sample.

Applications and Future Outlook

The unique properties of Cd₃As₂ make it a candidate for a wide array of advanced applications.

-

Quantum Technologies: Its topological nature and high mobility are ideal for studying quantum transport phenomena and for potential use in topological quantum computing.[5]

-

High-Speed Electronics: The high carrier mobility could lead to transistors that are faster and more efficient than conventional silicon-based devices.[5]

-

Optoelectronics: Cd₃As₂ is being investigated for use in photodetectors, particularly in the infrared spectrum.[1][6][33] Its ability to absorb infrared light also makes it a potential material for enhancing the efficiency of photovoltaic cells.[5]

-

Spintronics: The strong spin-orbit coupling, evidenced by weak antilocalization effects, suggests potential for spintronic devices that utilize electron spin in addition to charge.[19]

-

Sensors: It is used in infrared detectors based on the Nernst effect and in thin-film dynamic pressure sensors.[1][6][33]

-

Thermoelectrics: The high mobility contributes to a large power factor, indicating promise for thermoelectric generators and coolers.[5][10]

Caption: Relationship between the core properties of Cd₃As₂ and its potential applications.

Conclusion

Cadmium arsenide stands out as a remarkable material at the forefront of condensed matter research. Its identity as a 3D Dirac semimetal, confirmed by detailed structural and electronic analysis, explains its extraordinary properties, most notably its ultrahigh electron mobility. While significant progress has been made in synthesizing and characterizing Cd₃As₂, challenges remain, particularly concerning the control of carrier concentration and the toxicity associated with both cadmium and arsenic, which requires careful handling and disposal protocols.[5][8] Nevertheless, continued research into this fascinating material promises not only to deepen our understanding of topological states of matter but also to pave the way for novel quantum and electronic technologies.

References

- 1. Cadmium arsenide - Wikipedia [en.wikipedia.org]

- 2. Controllable synthesis and magnetotransport properties of Cd3As2 Dirac semimetal nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] 3D Dirac semimetal Cd3As2 : A review of material properties | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Cadmium Arsenide Cd3As2 | GaAs InAs Nb3As2 | Western Minmetals (SC) Corporation [matltech.com]

- 7. 2dsemiconductors.com [2dsemiconductors.com]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. arxiv.org [arxiv.org]

- 11. arxiv.org [arxiv.org]

- 12. Electronic and optical properties of topological semimetal Cd3As2 [art.torvergata.it]

- 13. researchgate.net [researchgate.net]

- 14. Morphology and Optical Properties of Thin Cd3As2 Films of a Dirac Semimetal Compound [mdpi.com]

- 15. [2301.05683] Morphology and Optical Properties of Thin Cd3As2 Films of a Dirac Semimetal Compound [arxiv.org]

- 16. nationalmaglab.org [nationalmaglab.org]

- 17. Ultrahigh mobility and giant magnetoresistance in the Dirac semimetal Cd3As2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [1503.00422] Magnetotransport properties of Cd3As2 nanostructures [arxiv.org]

- 19. d-nb.info [d-nb.info]

- 20. pubs.aip.org [pubs.aip.org]